molecular formula C12H17FN2OS B2804793 N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide CAS No. 1436119-93-5

N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide

Cat. No.: B2804793
CAS No.: 1436119-93-5
M. Wt: 256.34
InChI Key: KVURPZNNUVLQLG-UHFFFAOYSA-N
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Description

Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound’s IUPAC name can also provide information about its structure .


Synthesis Analysis

The synthesis of an organic compound often involves multiple steps, each with its own reactants and conditions. .


Molecular Structure Analysis

Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the molecular structure of a compound. These techniques provide information about the arrangement of atoms in the molecule and the chemical environment of each atom.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, as well as its potential uses in synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various laboratory techniques .

Scientific Research Applications

Antibacterial Applications

Research into pyridonecarboxylic acids and their derivatives has demonstrated significant antibacterial activity. For instance, compounds with cyclic amino groups substituted at specific positions have been synthesized and shown to exhibit enhanced in vitro and in vivo antibacterial properties. Notably, analogues with specific N-1 substituents were found to be more active than existing antibacterial agents, suggesting their potential as novel therapeutic options (Egawa et al., 1984).

Synthesis Methodologies

Advancements in synthesis techniques have led to the development of efficient methods for creating complex carboxamide derivatives. For example, the optimization of reaction conditions for synthesizing 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide has resulted in improved yields and purity, highlighting the ongoing improvements in chemical synthesis approaches (Song, 2007).

Imaging Agents for Medical Diagnostics

The synthesis of carboxamide derivatives for use as positron emission tomography (PET) agents reflects a significant area of research. These compounds, designed to target specific enzymes or receptors, offer promising applications in the imaging of diseases such as neuroinflammation and cancer. The development of such PET tracers involves complex synthetic routes and rigorous evaluation of their radiochemical and biological properties (Wang et al., 2018).

Anti-inflammatory and Anticancer Potential

A naphthyridine derivative has been synthesized and evaluated for its in vitro anticancer and anti-inflammatory properties. This compound demonstrated the ability to inhibit the secretion of pro-inflammatory cytokines and showed cytotoxicity against various cancer cell lines, suggesting its potential as a multifunctional therapeutic agent (Madaan et al., 2013).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve in vitro studies with purified proteins or in vivo studies with model organisms .

Safety and Hazards

Information on a compound’s safety and potential hazards can often be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential environmental impact .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, its mechanism of action, and any challenges encountered in its synthesis .

Properties

IUPAC Name

N-(1-ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2OS/c1-4-17-8-9(2)15(3)12(16)10-5-6-11(13)14-7-10/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVURPZNNUVLQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C)N(C)C(=O)C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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